R-(+)-Carbidopa - 28875-92-5

R-(+)-Carbidopa

Catalog Number: EVT-373759
CAS Number: 28875-92-5
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Source and Classification

R-(+)-Carbidopa is classified as a pharmaceutical compound belonging to the category of decarboxylase inhibitors. Its primary application is in conjunction with levodopa for the management of Parkinson's disease symptoms. Carbidopa is synthesized from methyldopa and is characterized by its specific stereochemistry, which is crucial for its biological activity.

Synthesis Analysis

The synthesis of R-(+)-Carbidopa can be achieved through several methods. The most notable routes include:

  1. Route One: Utilizes dimethoxy-methyl DOPA hydrochloride as a starting material, yielding a low recovery rate of about 20% .
  2. Route Two: Involves the reaction of methyldopa methyl esters with boric acid-protected hydroxyls and 3,3-pentamethylene radical oxygen acridine, resulting in a recovery rate of approximately 40% .
  3. Route Three: This method directly reacts methyldopa methyl esters with 3,3-pentamethylene radical oxygen acridine followed by hydrolysis, achieving a higher recovery rate of about 70% .

In these processes, oxaziridine plays a critical role. Specifically, 3,3-dimethyl oxaziridine is preferred due to its efficiency in generating methyldopa imines ester which subsequently hydrolyze to form carbidopa. The optimal conditions for these reactions include specific molar ratios and concentrations, typically around 0.5 to 3 mol/L for oxaziridine .

Molecular Structure Analysis

R-(+)-Carbidopa has a well-defined molecular structure characterized by the following:

  • Molecular Formula: C10H14N2O4
  • Molecular Weight: Approximately 226.23 g/mol
  • Structural Features: The compound features a hydrazine group (-NH-NH2) which is crucial for its pharmacological activity. The presence of two hydroxyl groups contributes to its solubility and reactivity.

The stereochemistry of carbidopa is particularly significant; the R-(+)-enantiomer is the biologically active form that exhibits the desired therapeutic effects.

Chemical Reactions Analysis

R-(+)-Carbidopa participates in various chemical reactions:

  • Condensation Reactions: Carbidopa can react with aldehydes to form azines or imines under acidic conditions. For instance, its reaction with vanillin results in colored products that can be quantitatively analyzed using colorimetric techniques .
  • Hydrolysis Reactions: The hydrolysis of methyldopa imines ester leads to the formation of carbidopa under acidic conditions. This step is crucial in its synthesis and involves careful control of pH and temperature .
Mechanism of Action

The mechanism by which R-(+)-Carbidopa exerts its effects involves:

  • Inhibition of Aromatic L-Amino Acid Decarboxylase: By inhibiting this enzyme in peripheral tissues, carbidopa prevents the conversion of levodopa into dopamine before it reaches the brain.
  • Enhancement of Levodopa Efficacy: This inhibition allows for higher levels of levodopa to cross the blood-brain barrier, where it can be converted into dopamine, thereby alleviating symptoms associated with Parkinson's disease.

The pharmacodynamics involve significant interactions at the enzyme level, leading to improved therapeutic outcomes when used in combination with levodopa.

Physical and Chemical Properties Analysis

R-(+)-Carbidopa exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 194 °C
  • Solubility: Soluble in water and ethanol; insoluble in organic solvents like chloroform.
  • Stability: Carbidopa is stable under acidic conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its formulation and storage as a pharmaceutical product.

Applications

R-(+)-Carbidopa has several scientific and clinical applications:

  • Parkinson's Disease Treatment: It is primarily used in combination with levodopa (as seen in products like Sinemet) to manage Parkinson's disease symptoms effectively.
  • Analytical Chemistry: Carbidopa's reactivity with aldehydes allows it to be used in colorimetric assays for quantifying levels in pharmaceutical formulations .
  • Research Applications: Ongoing studies explore its potential roles beyond Parkinson's disease treatment, including neuroprotective effects and interactions with other neurotransmitter systems.
Chemical Identity and Stereochemical Characterization of R-(+)-Carbidopa

Structural Elucidation: Absolute Configuration and Chiral Centers

R-(+)-Carbidopa ((2R)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid) is a stereospecific molecule featuring one chiral center at the C2 position of its alanine-like backbone. Its absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority assignment:
  • 1: Carboxylic acid (–COOH)
  • 2: Aryl group (–C₆H₃(OH)₂)
  • 3: Hydrazino (–NHNH₂)
  • 4: Methyl (–CH₃)The R configuration arises from a clockwise (right-handed) trajectory when viewing the molecule with the lowest-priority group (methyl) oriented away from the observer [1] [6].

Chiral integrity is critical due to enantiomer-specific bioactivity. The chiral center’s stability is influenced by pH and temperature; oxidative degradation occurs more readily under alkaline conditions, necessitating analytical controls during synthesis [7] [10].

Table 1: Atomic Priority Assignment for R-(+)-Carbidopa

GroupBonded AtomsPriorityReason
Carboxylic acidO, O, C1Highest atomic number (O > N > C)
Aryl groupC, C, H2Aromatic carbon vs. hydrazino nitrogen
HydrazinoN, H, H3Nitrogen atomic number > carbon (methyl)
MethylH, H, H4Lowest atomic number

Comparative Analysis of Enantiomeric Forms: R-(+)- vs. S-(–)-Carbidopa

The R and S enantiomers of Carbidopa exhibit identical physicochemical properties in achiral environments but display distinct biological interactions due to stereoselective recognition:

  • Pharmacological divergence:
  • S-(–)-Carbidopa potently inhibits peripheral dopa decarboxylase, enhancing levodopa bioavailability in Parkinson’s therapy.
  • R-(+)-Carbidopa shows <5% inhibitory activity compared to the S enantiomer, rendering it therapeutically irrelevant [5] [10].
  • Synthesis and purification:Racemic Carbidopa resolution employs chiral stationary phases (e.g., Astec® CHIROBIOTIC® T) with sulfated β-cyclodextrin. The R enantiomer elutes later than S in reversed-phase HPLC due to weaker host-guest interactions [7].
  • Analytical discrimination:Chiral capillary electrophoresis (CE) with sulfated β-cyclodextrin achieves baseline separation (Rₛ > 1.5). Detection limits for R-(+)-Carbidopa are ~0.5 μM using tandem mass spectrometry [2].

Table 2: Comparative Properties of Carbidopa Enantiomers

PropertyR-(+)-CarbidopaS-(–)-Carbidopa
Optical Rotation+7.5° (c=1, 0.1M HCl)–7.5° (c=1, 0.1M HCl)
Dopa Decarboxylase Inhibition (IC₅₀)>500 μM0.15 μM
HPLC Retention Time14.2 min12.8 min
Chiral CE Migration8.9 min8.3 min

Crystallographic Studies: Polymorphism and Hydrate Formation

R-(+)-Carbidopa exhibits polymorphic behavior and hydration states, impacting solubility and formulation stability:

  • Polymorph identification:
  • Form I: Monoclinic P2₁ crystals, stable at room temperature.
  • Form II: Orthorhombic P2₁2₁2₁ crystals, generated under high-humidity conditions. Form II displays higher aqueous solubility (12.7 mg/mL vs. 9.8 mg/mL for Form I) due to lattice energy differences [4] [8].
  • Hydrate formation:A monohydrate structure (R-(+)-Carbidopa·H₂O) forms via water insertion into the crystal lattice. This hydrate exhibits reduced oxidative degradation by 40% compared to anhydrous forms, as water molecules hydrogen-bond with catechol groups, shielding them from oxidation [8].
  • Stability implications:Polymorphic transitions occur at >70% relative humidity (RH), necessitating controlled storage. X-ray powder diffraction (XRPD) peaks at 2θ = 12.5°, 18.3° distinguish the hydrate from anhydrous forms [4].

Table 3: Crystallographic Parameters of R-(+)-Carbidopa Solid Forms

FormSpace GroupUnit Cell ParametersStability
Anhydrous (Form I)P2₁a=5.48 Å, b=7.92 Å, c=14.21 Å, β=98°Stable ≤60% RH
Anhydrous (Form II)P2₁2₁2₁a=5.51 Å, b=11.34 Å, c=24.17 ÅMetastable
MonohydrateP2₁a=5.52 Å, b=16.83 Å, c=7.89 Å, β=95°Stable at 70–85% RH

Analytical characterization:

  • Fourier-transform infrared (FTIR) spectroscopy identifies hydrate-specific O–H stretches at 3350 cm⁻¹ [8].
  • Thermogravimetric analysis (TGA) shows 5.2% weight loss at 110°C for the monohydrate, correlating with water release [4].

Properties

CAS Number

28875-92-5

Product Name

R-(+)-Carbidopa

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

TZFNLOMSOLWIDK-SNVBAGLBSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Synonyms

α-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid;_x000B_D-α-hydrazino-3,4-dihydroxy-α-methyl-hydrocinnamic Acid;_x000B_MK485;

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Isomeric SMILES

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.